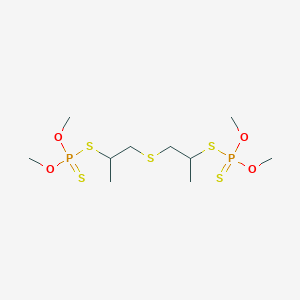
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane typically involves the reaction of dimethylphosphorodithioate with appropriate thiol and phosphine reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its sulfur and phosphorus atoms play a crucial role in these interactions, contributing to its unique reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphorodithioate: A related compound with similar sulfur and phosphorus functionalities.
SPhos Pd G2: Another organophosphorus compound used in catalysis and coordination chemistry.
Uniqueness
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane is unique due to its complex structure, which includes multiple sulfur and phosphorus atoms.
Eigenschaften
CAS-Nummer |
33025-54-6 |
|---|---|
Molekularformel |
C10H24O4P2S5 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
1-(2-dimethoxyphosphinothioylsulfanylpropylsulfanyl)propan-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O4P2S5/c1-9(20-15(17,11-3)12-4)7-19-8-10(2)21-16(18,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
XQVVOZHTKCCAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSCC(C)SP(=S)(OC)OC)SP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


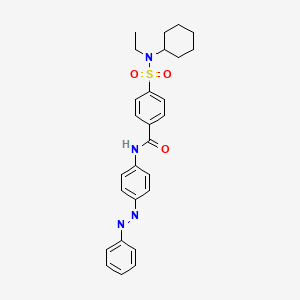
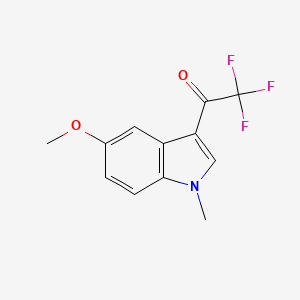
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
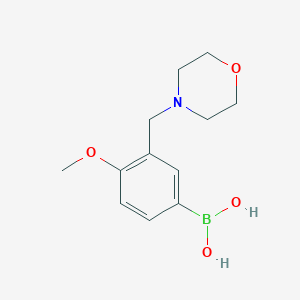
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
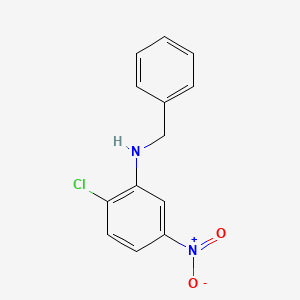
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
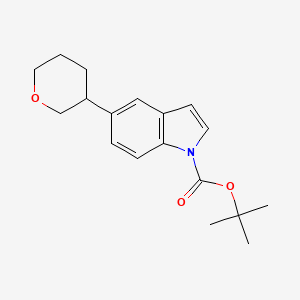
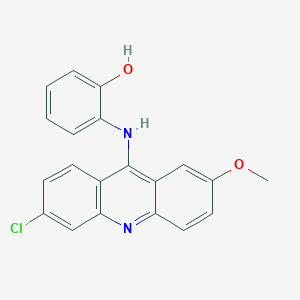
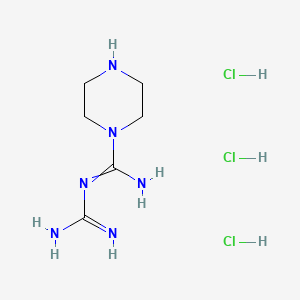
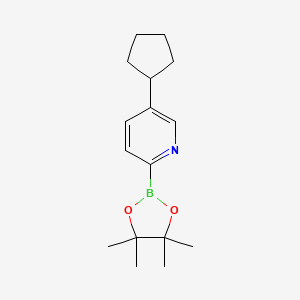
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)

